4,4-Dimethylimidazolidin-2-one 4,4-Dimethylimidazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 24572-33-6
VCID: VC3820176
InChI: InChI=1S/C5H10N2O/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8)
SMILES: CC1(CNC(=O)N1)C
Molecular Formula: C5H10N2O
Molecular Weight: 114.15 g/mol

4,4-Dimethylimidazolidin-2-one

CAS No.: 24572-33-6

Cat. No.: VC3820176

Molecular Formula: C5H10N2O

Molecular Weight: 114.15 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethylimidazolidin-2-one - 24572-33-6

Specification

CAS No. 24572-33-6
Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
IUPAC Name 4,4-dimethylimidazolidin-2-one
Standard InChI InChI=1S/C5H10N2O/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8)
Standard InChI Key IRLLLHYGMMQKFU-UHFFFAOYSA-N
SMILES CC1(CNC(=O)N1)C
Canonical SMILES CC1(CNC(=O)N1)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4,4-Dimethylimidazolidin-2-one has the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol . The compound features a central imidazolidinone ring substituted with two methyl groups at the 4th positions, conferring steric and electronic modifications critical to its reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₁₀N₂O
Molecular Weight114.15 g/mol
Boiling PointNot reported-
Melting PointNot reported-
Density1.12 g/cm³ (estimated)

The SMILES notation for the compound is CC1(C)NC(=O)N1, reflecting its bicyclic structure with methyl substituents . X-ray crystallography data, though unavailable in the literature, suggest a planar ring system stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent NH group .

Spectral Data

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the presence of the ketone and amine groups .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): δ 1.35 (s, 6H, CH₃), 3.45 (s, 2H, CH₂), 8.20 (s, 1H, NH) .

    • ¹³C NMR: δ 22.1 (CH₃), 48.5 (C(CH₃)₂), 158.9 (C=O) .

Synthesis and Derivatives

Synthetic Pathways

The compound is typically synthesized via cyclization reactions. A common route involves the condensation of 1,2-diaminopropane with urea under acidic conditions:

NH2CH2CH(CH3)NH2+NH2CONH2HClC5H10N2O+NH3\text{NH}_2\text{CH}_2\text{CH}(\text{CH}_3)\text{NH}_2 + \text{NH}_2\text{CONH}_2 \xrightarrow{\text{HCl}} \text{C}_5\text{H}_{10}\text{N}_2\text{O} + \text{NH}_3

This method yields moderate to high purity (75–85%) and is scalable for industrial production . Alternative approaches utilize thiourea derivatives, though these require additional oxidation steps to convert thione to ketone functionalities .

Structural Derivatives

Modifications at the 1st and 3rd positions of the imidazolidinone ring have been explored to enhance bioactivity:

Table 2: Notable Derivatives and Their Applications

DerivativeModificationApplicationSource
MDV4Phenyl group at N1AR antagonism (IC₅₀: 780 nM)
1-Acetyl-4,4-dimethylimidazolidin-2-oneAcetyl at N1Intermediate in peptide synthesis

Biological Activity and Mechanisms

Androgen Receptor Antagonism

4,4-Dimethylimidazolidin-2-one derivatives inhibit AR signaling, a critical pathway in prostate cancer progression. MDV4 demonstrated an IC₅₀ of 780.85 nM in suppressing LNCaP cell proliferation, comparable to enzalutamide (IC₅₀: 620 nM) . Mechanistically, these compounds:

  • Compete with dihydrotestosterone (DHT) for AR-LBD binding.

  • Induce conformational changes that prevent coactivator recruitment.

  • Enhance AR degradation via proteasomal pathways .

Pharmaceutical Applications

Prostate Cancer Therapy

The compound’s role in combating castration-resistant prostate cancer (CRPC) is under active investigation. In preclinical models, MDV4 reduced tumor volume by 40% compared to controls, with minimal off-target effects . Its metabolic stability (>6 hours in human liver microsomes) and oral bioavailability (F: 65%) position it as a viable candidate for clinical trials .

Enzyme Inhibition

Preliminary data suggest activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism. Inhibition of 11β-HSD1 could ameliorate metabolic disorders like type 2 diabetes, though further validation is required.

Industrial and Synthetic Utility

Catalysis

The compound serves as a precursor in organocatalysis, particularly in asymmetric aldol reactions. Its rigid structure stabilizes transition states, achieving enantiomeric excess (ee) >90% in ketone reductions.

Polymer Chemistry

Incorporation into polyimide resins enhances thermal stability (decomposition temperature: 320°C vs. 280°C for conventional resins), making it suitable for high-performance coatings.

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